Dexamethasone-d5
Overview
Description
Dexamethasone-d5 is the deuterium labeled Dexamethasone . Dexamethasone is a corticosteroid (cortisone-like medicine or steroid) that works on the immune system to help relieve swelling, redness, itching, and allergic reactions .
Synthesis Analysis
In 1997, Furukawa and co-workers reported a synthesis of dexamethasone from tigogenin . There are also methods available for the synthesis of DEX conjugates, including carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer (RAFT) polymerization, click reactions, and 2-iminothiolane chemistry .
Molecular Structure Analysis
The molecular formula of this compound is C22 2H5 H24 F O5 and its molecular weight is 397.49 .
Chemical Reactions Analysis
Dexamethasone has been used as an anti-inflammatory, immunosuppressant, and decongestant, in the prevention of postoperative nausea and vomiting (PONV), and for auto-immune diseases, allergic reactions, and cancer . The thermoanalytical techniques, including thermogravimetry (TG) and differential thermal analysis (DTA), are widely used for rapid and preliminary assessment of interactions .
Physical and Chemical Properties Analysis
The mean dexamethasone concentration of the compounded oral suspensions was equal to 5.07±0.17 mg/mL . No color modifications, precipitate or suspending troubles were observed throughout the storage period and the pH of the oral suspensions decreased slightly, from 4.41±0.01 to 4.20±0.02 .
Scientific Research Applications
Treatment of Acute Respiratory Distress Syndrome (ARDS)
Dexamethasone was studied for its effects on ARDS induced by the H5N1 virus in mice. However, it was found not to improve mortality or alleviate clinical signs, such as weight loss and decreased food intake. It also did not ameliorate hypoxemia and ARDS-associated pathological changes in mice (Xu et al., 2009).
Impact on Brain Structure in Prenatal Treatment
Dexamethasone is used in pregnancies at risk for congenital adrenal hyperplasia (CAH) to prevent virilization in affected female fetuses. A study found that first-trimester prenatal DEX treatment is associated with structural alterations in the adult brain and changes in gene methylation (van’t Westeinde et al., 2020).
Gender-Specific Cognitive Effects
Dexamethasone treatment during the first trimester of fetal life has been shown to have widespread negative effects on cognitive functions, particularly in girls. These findings indicate that early prenatal exposure affects cognitive functions in healthy girls (Wallensteen et al., 2016).
Effects on Cellular Proliferation in Ophthalmology
Dexamethasone stimulates cell proliferation in immortalized trabecular meshwork cell lines. This study suggested that its increased proliferation effect is mediated by the Ras/MEK/ERK pathway (Jeon et al., 2003).
Variable Effects on Mesenchymal Stromal Cells
Dexamethasone has diverse effects on mesenchymal stromal cells (MSC) proliferation and apoptosis. A low dose of Dex favors MSC expansion in vitro and protects against apoptosis (Wang et al., 2012).
Induction of Chemotherapy Resistance
Dexamethasone has been shown to induce resistance to docetaxel and cisplatin in triple-negative breast cancer cells. It up-regulates pro-survival transcription factor KLF5 expression dependent on the glucocorticoid receptor (GR) (Li et al., 2016).
Effects on Neonatal Hippocampal Synaptic Function
Dexamethasone, used in treating chronic lung disease in premature infants, has implications for long-term neurodevelopmental outcomes, particularly affecting the hippocampus (Lin et al., 2006).
Teratogenic Effects during Embryogenesis
Dexamethasone treatment during embryogenesis disrupts cranial neural crest development, causing defective cranial bone development (Cheng et al., 2017).
Mechanism of Action
Target of Action
Dexamethasone, a synthetic glucocorticoid, primarily targets the glucocorticoid receptor (GR) . This receptor is found in almost all cells and tissues in the body, playing a crucial role in regulating genes controlling a variety of functions such as inflammation, immune response, and cellular proliferation . Dexamethasone has also been found to target MERTK , a receptor tyrosine kinase, which plays a role in the regulation of inflammation .
Mode of Action
Dexamethasone binds to the glucocorticoid receptor, leading to changes in gene expression over hours to days . This binding results in decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . Dexamethasone also inhibits phospholipase A2, which controls the biosynthesis of major mediators of inflammation, prostaglandins, and leukotrienes .
Biochemical Pathways
Dexamethasone influences several biochemical pathways. It has been found to promote muscle regeneration by modulating kinesin-1 motor activity . Kinesin-1 mediates the recruitment of integrin β1 onto microtubules, allowing delivery of the protein into focal adhesions. Integrin β1-mediated focal adhesion signaling then guides myoblast fusion towards a polarized morphology .
Pharmacokinetics
Dexamethasone exhibits time-dependent pharmacokinetics, with its clearance being influenced by the activity of CYP3A . The activity of CYP3A can be induced by dexamethasone when it is persistently administered, resulting in auto-induction . This auto-induction effect is significant as it influences the bioavailability of dexamethasone .
Result of Action
The molecular and cellular effects of dexamethasone’s action are diverse. It has been found to inhibit pro-inflammatory and immune exhaustion pathways, circulating cytotoxic and Th1 cells, interferon (IFN) signaling, genes involved in cytokine storm, and Ca2+ signaling . In addition, dexamethasone treatment significantly reduces Kv1.3 activity, Ca2+ influx, and IFN-g production in T cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of dexamethasone. For instance, dexamethasone’s immunomodulatory property can be improved through preconditioning, which may reduce the challenge associated with minimal potency and strengthen its therapeutic efficacy . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Dexamethasone-d5 interacts with various enzymes, proteins, and other biomolecules. It is a substrate of CYP3A, an enzyme involved in drug metabolism . The activity of CYP3A could be induced by this compound when persistently administered, resulting in auto-induction .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it upregulates CTLA-4 mRNA and protein in CD4 and CD8 T cells, blocking CD28-mediated cell cycle entry and differentiation .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the glucocorticoid receptor, mediating changes in gene expression that lead to multiple downstream effects .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that it exhibits time-dependent pharmacokinetics, with changes in its effects observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low-dose this compound lessens injury and enhances the recovery process in animal models of traumatic brain injury by reducing neuroinflammation and promoting neuroprotective mechanisms .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP3A and influences metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Studies have shown that it is extensively partitioned into the liver, while its distribution in adipose tissue is limited .
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D2,9D,11D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREBDLICKHMUKA-QEPYKOQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@H]([C@@]4(C(=O)C([2H])([2H])O)O)C)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747583 | |
Record name | (11beta,16alpha)-9-Fluoro-11,17,21-trihydroxy-16-methyl(4,6,6,21,21-~2~H_5_)pregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358731-91-6 | |
Record name | (11beta,16alpha)-9-Fluoro-11,17,21-trihydroxy-16-methyl(4,6,6,21,21-~2~H_5_)pregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is Dexamethasone-d5 used as an internal standard in the analysis of dexamethasone?
A1: this compound is a deuterated form of dexamethasone, meaning it possesses the same chemical structure but with five hydrogen atoms replaced by deuterium atoms. This isotopic substitution results in similar chemical behavior to dexamethasone while exhibiting a slightly different mass. [] This difference in mass allows for easy differentiation and quantification of both compounds during mass spectrometry analysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.